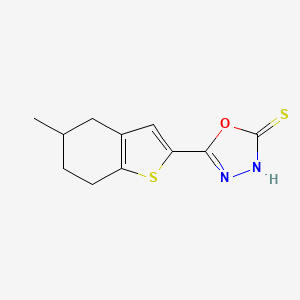![molecular formula C19H16ClN5O4S B3009474 N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 899750-85-7](/img/structure/B3009474.png)
N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H16ClN5O4S and its molecular weight is 445.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Binding Studies
Research on pyrazole derivatives, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, reveals insights into molecular interactions and binding affinities with cannabinoid receptors. These studies contribute to understanding the structural requirements for the antagonist activity, offering a foundation for developing new compounds targeting cannabinoid receptors and potentially related receptors or enzymes (J. Shim et al., 2002).
Anticancer and Antimicrobial Agents
The synthesis and evaluation of new heterocyclic compounds, including pyrazoline derivatives clubbed with oxazole, reveal promising anticancer and antimicrobial properties. Such research indicates the potential of these compounds in designing novel therapeutic agents to combat cancer and microbial infections (Kanubhai D. Katariya et al., 2021).
Molecular Docking and Screening
Studies involving the synthesis and molecular docking of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives highlight the approach to discovering new molecules with antimicrobial and antioxidant activities. These compounds undergo molecular docking screenings to identify potential biological targets, showcasing the methodological advancements in drug discovery processes (E. M. Flefel et al., 2018).
Synthetic Methodologies
Recent advancements in synthetic methodologies, including the copper-catalyzed coupling of terminal alkynes with aryl halides using oxalamide ligands, demonstrate the evolving strategies in organic synthesis. Such methods enable the efficient production of various compounds, potentially including those with complex structures like the one , thereby expanding the toolkit available for chemical synthesis (Ying Chen et al., 2023).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .
Mode of Action
Similar compounds have been known to inhibit the function of these channels, thereby affecting the propagation of action potentials in neurons .
Pharmacokinetics
Similar compounds have been known to have good bioavailability and are metabolized in the liver .
Result of Action
The inhibition of voltage-sensitive sodium and l-type calcium channels can lead to a decrease in neuronal excitability .
properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O4S/c20-12-4-3-6-14(8-12)25-17(15-10-30(28,29)11-16(15)24-25)23-19(27)18(26)22-9-13-5-1-2-7-21-13/h1-8H,9-11H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCOUWWNQZMACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3009391.png)
![[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene](/img/structure/B3009392.png)
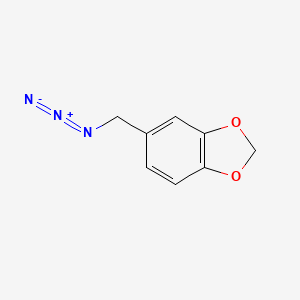
![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)
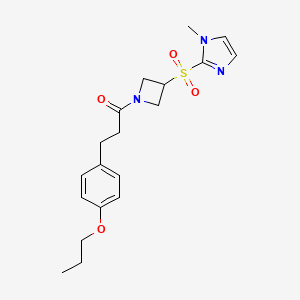
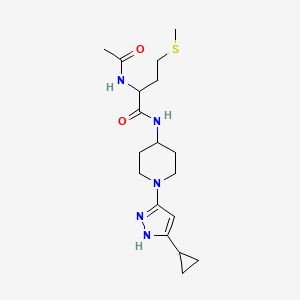

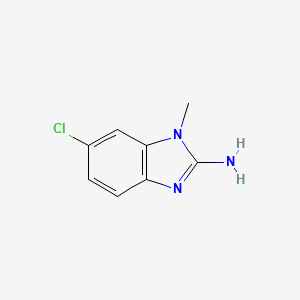
![2-(4-chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazino}ethyl)acetamide](/img/structure/B3009402.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3009405.png)
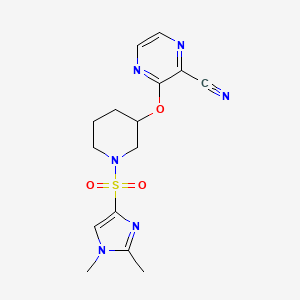
![3-(4-fluorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3009410.png)
![3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3009412.png)
